3-(Phenylsulfonyl)-5-[4-(pyridin-2-yl)piperazin-1-yl][1,2,3]triazolo[1,5-a]quinazoline
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Overview
Description
1-[3-(BENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(PYRIDIN-2-YL)PIPERAZINE is a complex heterocyclic compound that incorporates multiple functional groups, including a triazole ring, a quinazoline moiety, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(BENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(PYRIDIN-2-YL)PIPERAZINE typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of 1-azido-2-isocyanoarenes with terminal acetylenes or substituted acetaldehydes, followed by further functionalization to introduce the benzenesulfonyl and pyridinyl groups . The reaction conditions often require the use of catalysts such as copper or rhodium to facilitate the formation of the triazole and quinazoline rings .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
1-[3-(BENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(PYRIDIN-2-YL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Copper, rhodium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
1-[3-(BENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(PYRIDIN-2-YL)PIPERAZINE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of 1-[3-(BENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(PYRIDIN-2-YL)PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: An antifungal agent containing a triazole ring.
Voriconazole: Another antifungal with a triazole moiety.
Trazodone: An antidepressant with a triazole structure.
Uniqueness
1-[3-(BENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(PYRIDIN-2-YL)PIPERAZINE is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H21N7O2S |
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Molecular Weight |
471.5 g/mol |
IUPAC Name |
3-(benzenesulfonyl)-5-(4-pyridin-2-ylpiperazin-1-yl)triazolo[1,5-a]quinazoline |
InChI |
InChI=1S/C24H21N7O2S/c32-34(33,18-8-2-1-3-9-18)24-23-26-22(19-10-4-5-11-20(19)31(23)28-27-24)30-16-14-29(15-17-30)21-12-6-7-13-25-21/h1-13H,14-17H2 |
InChI Key |
PDWWJEBNTTYJEF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C3=NC4=C(N=NN4C5=CC=CC=C53)S(=O)(=O)C6=CC=CC=C6 |
Origin of Product |
United States |
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